5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the condensation of 4-(allyloxy)benzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired benzoxazine compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s allyloxy and methylphenyl groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Allyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 2-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of allyloxy and methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24N2O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H24N2O2/c1-3-16-29-21-14-12-20(13-15-21)26-28-24(22-6-4-5-7-25(22)30-26)17-23(27-28)19-10-8-18(2)9-11-19/h3-15,24,26H,1,16-17H2,2H3 |
InChI Key |
RMEPKQWWVDQZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
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